Loratadine-d4 Epoxide N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

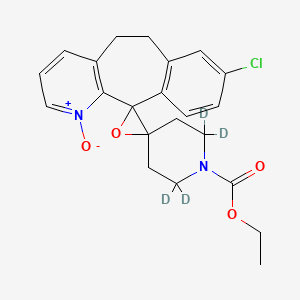

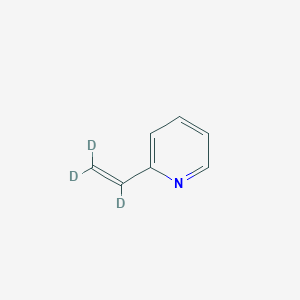

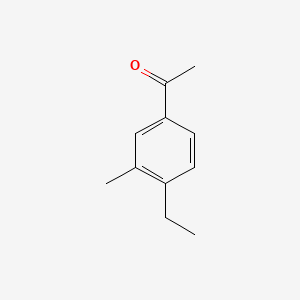

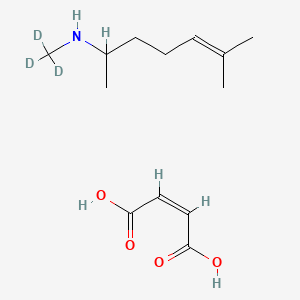

Loratadine-d4 Epoxide N-Oxide is a deuterated derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions. The compound has a molecular formula of C22H19D4ClN2O4 and a molecular weight of 418.91 . It is primarily used in scientific research, particularly in the fields of proteomics and pharmacokinetics.

Métodos De Preparación

The preparation of Loratadine-d4 Epoxide N-Oxide involves several synthetic routes and reaction conditions. One common method is the effervescent method, which is a low-energy technique used to prepare nanosuspensions of Loratadine. This method involves using Soluplus as a stabilizer to improve the bioavailability of Loratadine in vivo . The nanosuspensions are then lyophilized for further study, resulting in freeze-dried powders that can be quickly dissolved.

Análisis De Reacciones Químicas

Loratadine-d4 Epoxide N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Theoretical investigations using density functional theory (DFT) and molecular dynamics (MD) simulations have identified the nucleophilic nature of the N24 atom of the pyridine ring and the oxygen atom O1 . Oxidation is likely to occur in the piperidine and cycloheptane rings, leading to the formation of degradation compounds. Common reagents used in these reactions include hydrogen peroxide and sodium hypochlorite.

Aplicaciones Científicas De Investigación

Loratadine-d4 Epoxide N-Oxide has a wide range of scientific research applications. It is used in proteomics research to study protein interactions and functions . In pharmacokinetics, it is used to investigate the metabolism and bioavailability of Loratadine. The compound is also used in environmental science to study the degradation pathways of antihistamines in natural water environments . Additionally, it has applications in the development of new pharmaceuticals and the study of allergic reactions.

Mecanismo De Acción

The mechanism of action of Loratadine-d4 Epoxide N-Oxide involves targeting H1 histamine receptors. Histamine release is a key mediator in allergic rhinitis and urticaria, and Loratadine exerts its effect by blocking these receptors . This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions. The compound’s antiallergic properties may also involve the inhibition of 5-lipoxygenase activity .

Comparación Con Compuestos Similares

Loratadine-d4 Epoxide N-Oxide is unique compared to other similar compounds due to its deuterated nature, which enhances its stability and bioavailability. Similar compounds include Loratadine, Fexofenadine, and Cetirizine . While all these compounds are used to treat allergic reactions, this compound’s deuterated structure provides distinct advantages in scientific research, particularly in studies involving metabolic pathways and degradation products.

Propiedades

Fórmula molecular |

C22H23ClN2O4 |

|---|---|

Peso molecular |

418.9 g/mol |

InChI |

InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2 |

Clave InChI |

ZPCHCJCBRZXZHY-IDPVZSQYSA-N |

SMILES isomérico |

[2H]C1(CC2(CC(N1C(=O)OCC)([2H])[2H])C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl)[2H] |

SMILES canónico |

CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)

![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)